6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
The compound 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile features a pyrano[2,3-c]pyrazole core with distinct substituents:
- Position 3: A propyl group, enhancing lipophilicity compared to methyl or phenyl analogs.
- Position 5: A cyano group, contributing to electronic polarization.
- Position 6: An amino group, enabling hydrogen bonding and derivatization.
This structural configuration distinguishes it from simpler pyrano[2,3-c]pyrazole derivatives, particularly in terms of steric, electronic, and biological properties.
Properties
IUPAC Name |
6-amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-5-15-17-16(13(10-20)18(21)25-19(17)24-23-15)12-8-9-22-14-7-4-3-6-11(12)14/h3-4,6-9,16H,2,5,21H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSUXGZFABCXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under specific conditions . The reaction is usually carried out in a solvent like tetrahydrofuran, and the product is obtained in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The compound’s ability to generate reactive oxygen species also contributes to its anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
- Dihedral Angles: In 6-amino-3,4-dimethyl-4-phenyl derivatives, the pyrazole and pyran rings align at 3.75° and 88.23°, respectively . A 3-nitrophenyl-substituted analog (C20H15N5O3) exhibits dihedral angles of 81.11° (nitrophenyl) and 13.36° (phenyl) with the pyrano[2,3-c]pyrazole plane .
Physicochemical Properties
- Solubility: Quinoline’s aromaticity may reduce aqueous solubility compared to phenyl or methoxy-substituted analogs .
- Hydrogen Bonding: The quinoline nitrogen could engage in additional N-H⋯N interactions, as seen in analogs with nitro or cyano groups .
Key Research Findings
Crystal Packing : Hydrogen-bonded chains (N-H⋯N) stabilize crystal structures in analogs, a feature likely retained in the target compound .
Reactivity: The quinoline group may necessitate tailored synthetic conditions, such as protected intermediates or transition-metal catalysis, unlike simpler aryl groups .
Biological Activity
6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, identified by its CAS number 489403-88-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H17N5O
- Molecular Weight : 331.37 g/mol
The structure consists of a pyrano[2,3-c]pyrazole framework substituted with an amino group and a quinoline moiety. This unique structure contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrano[2,3-c]pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, key targets in cancer therapy .
Table 1: Antitumor Activity Overview
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.08 | |
| Compound B | EGFR | 12.07 | |
| 6-amino... | Various cell lines | Not specified |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Research indicates that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in models of neurodegenerative diseases . This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.
Neuroprotective Effects
Inhibition of insulin-regulated aminopeptidase (IRAP) has been associated with neuroprotective effects. Compounds with structural similarities to this compound have been studied for their potential to improve cognitive function and memory in Alzheimer's disease models .
Table 2: Neuroprotective Activity Overview
| Compound | Mechanism | Effect | Reference |
|---|---|---|---|
| Compound C | IRAP Inhibition | Improved cognition | |
| Compound D | Anti-inflammatory | Reduced neuroinflammation |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effect of a series of pyrano[2,3-c]pyrazole derivatives on cancer cell proliferation. The results indicated that compounds with the quinoline substitution exhibited enhanced cytotoxicity against breast cancer cell lines compared to non-substituted analogs . -
Neuroprotective Study :
In an animal model of Alzheimer's disease, treatment with a derivative similar to this compound led to significant improvements in memory retention and a decrease in amyloid plaque formation .
Q & A
Q. What are the standard multicomponent reaction protocols for synthesizing 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile?
The synthesis typically involves a one-pot reaction of ethyl acetoacetate, hydrazine hydrate, substituted aldehydes (e.g., quinoline-4-carbaldehyde), and malononitrile. A catalyst such as TBAB (10 mol%) in water or ethanol/water mixtures under reflux (25–30 minutes) is used to achieve high yields (~78–90%). Key steps include in situ pyrazole formation, followed by cyclocondensation .
Q. How is this compound characterized using spectroscopic techniques?
- IR Spectroscopy : Confirms NH₂ (~3350 cm⁻¹), CN (~2200 cm⁻¹), and C=O (if present) stretches.
- ¹H/¹³C NMR : Diagnostic signals include pyrazole NH (δ 12.09–12.14 ppm), aromatic protons from quinoline (δ 7.5–8.5 ppm), and cyano carbons (δ ~115–120 ppm).
- Mass Spectrometry : HRMS (ESI) validates the molecular ion peak (e.g., m/z 350.32 for C₁₉H₁₂F₂N₄O) .
Q. What solvents and catalysts are optimal for eco-friendly synthesis?
Water or ethanol/water (1:1) mixtures with TBAB or trisodium citrate dihydrate (10 mol%) are preferred for green synthesis, reducing toxicity while maintaining yields >75% .
Advanced Research Questions
Q. How do bulky substituents (e.g., quinoline) impact reaction kinetics and yield optimization?
Bulky groups like quinoline may slow cyclocondensation due to steric hindrance. Adjustments include:
- Increasing catalyst loading (15–20 mol%) to enhance reactivity.
- Prolonging reaction time (up to 2 hours) to compensate for reduced nucleophilicity.
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Q. How to resolve contradictions in NMR data caused by tautomerism in the pyranopyrazole core?
Tautomeric equilibria between enamine-ketone forms can split NH or CH signals. Strategies include:
Q. What methodologies validate the stereochemical configuration of the pyran ring?
Single-crystal X-ray diffraction is definitive. For example, bond angles and torsion angles (e.g., C4–C5–O2–C6) confirm chair or boat conformations. Computational methods (DFT) can supplement experimental data .
Q. How to design bioactivity studies targeting antimicrobial or anticancer activity?
- Antimicrobial : Use agar diffusion assays against S. aureus and E. coli with MIC values (μg/mL).
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with structural analogs (e.g., 4-aryl derivatives in Table 3, ) .
Q. What analytical approaches distinguish regioisomers during synthesis?
- HPLC-MS : Retention time and fragmentation patterns differentiate regioisomers.
- 2D NMR (COSY, NOESY) : Correlates coupling between pyrazole NH and adjacent protons to assign regiochemistry .
Q. How do alternative catalysts (e.g., ionic liquids vs. TBAB) affect reaction efficiency?
- TBAB : Provides ~85% yield in water at reflux (30 minutes) .
- Ionic Liquids (e.g., [Et₃NH][HSO₄]) : Enable room-temperature reactions with comparable yields but require post-reaction separation steps .
Q. What computational tools predict substituent effects on electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
